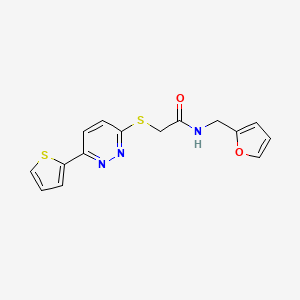

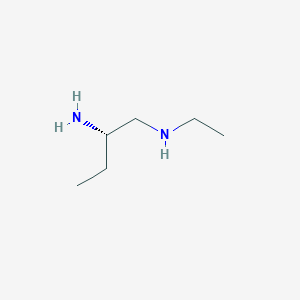

(2S)-1-N-Ethylbutane-1,2-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S)-1-N-Ethylbutane-1,2-diamine, also known as Ethylenediamine-N,N'-diethyl-2-propanamine or EDBP, is a chiral diamine that has gained significant attention in the field of organic synthesis and medicinal chemistry. It is a versatile building block for the synthesis of various chiral compounds and has shown promising results as a potential therapeutic agent for various diseases.

Aplicaciones Científicas De Investigación

Catalytic Applications and Organic Synthesis

Selective Hydrogenation and Heterocycle Formation : Ethyl 2-amino-2-difluoromethyl-4-cyanobutanoate and its Schiff base can be selectively reduced by hydrogenation to give a diamine, demonstrating the versatility of such compounds in organic synthesis and the formation of heterocycles. This selectivity is highly dependent on the type of catalysts used, highlighting the compound's role in catalytic processes (Jingyang Zhu et al., 2005).

Metal-catalyzed Diamination Reactions : The 1,2-diamine motif, closely related to (2S)-1-N-Ethylbutane-1,2-diamine, is a target for synthetic chemists due to its presence in natural products with biological activity. Recent advances in metal-catalyzed diamination reactions, including asymmetric variants, are likely to find application in constructing pharmaceutical agents and natural products (F. Cardona & A. Goti, 2009).

Molecular Structure and Complex Formation

- Structural Analysis of Nickel(II) and Copper(II) Complexes : The study of tetradentate unsymmetrical Schiff base ligands derived from 1,2-diaminopropane, which shares structural similarities with (2S)-1-N-Ethylbutane-1,2-diamine, reveals the intricacies of positional isomerism in metal complexes. This research contributes to understanding the structural basis of molecular interactions and complex formation, relevant in fields like coordination chemistry and material science (S. Chattopadhyay et al., 2006).

Pharmaceutical Applications

Synthesis of Biologically Active Compounds : The synthesis and structural characterization of imines from 2,3-diphenylbutane-1,4-diamine, related to the core structure of (2S)-1-N-Ethylbutane-1,2-diamine, and their transformation into bis-(1,3-dihydropyrrolone) derivatives underlines the compound's significance in pharmaceutical chemistry. Such transformations are pivotal for developing novel drug molecules with enhanced efficacy and specificity (Tobias Biletzki et al., 2012).

Medicinal Agents Incorporating the 1,2-Diamine Functionality : The vicinal diamine structure is a template for a broad spectrum of biological activities, found in antiarrhythmics, antihypertensives, and other therapeutic categories. This underlines the importance of (2S)-1-N-Ethylbutane-1,2-diamine and its derivatives in medicinal chemistry and drug development (E. T. Michalson & J. Szmuszkovicz, 1989).

Propiedades

IUPAC Name |

(2S)-1-N-ethylbutane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2/c1-3-6(7)5-8-4-2/h6,8H,3-5,7H2,1-2H3/t6-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNSQCMZLXWAQBY-LURJTMIESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNCC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CNCC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2s)-2-Aminobutyl](ethyl)amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2898060.png)

![N-[4-(Difluoromethoxy)phenyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2898061.png)

![N-[(2-Methyl-4-pyrazol-1-ylphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2898063.png)

![4-Fluoro-2-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2898065.png)

![N,N-dimethyl-N'-[5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]methanimidamide](/img/structure/B2898066.png)

![(E)-2-(4-methylphenyl)-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]ethenesulfonamide](/img/structure/B2898072.png)

![N-[(1-phenylpyrrolidin-3-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2898074.png)

![N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2898076.png)